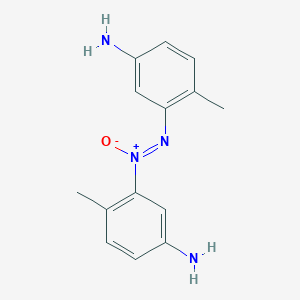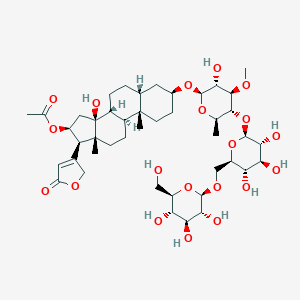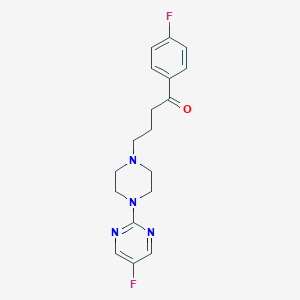
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, commonly known as FPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
FPB acts by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This increase in dopamine levels can lead to enhanced neurotransmission and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
FPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced neurotransmission, and altered gene expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPB in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using FPB is its potential toxicity and adverse effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on FPB, including the development of more selective and potent dopamine transporter inhibitors, the investigation of the effects of FPB on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects and safety of FPB in humans.
Méthodes De Synthèse
FPB is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoro-2-pyrimidinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1-(4-chlorobutyl)-4-piperazinecarboxamide.
Applications De Recherche Scientifique
FPB has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes FPB a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
Numéro CAS |
133982-66-8 |
|---|---|
Nom du produit |
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one |
Formule moléculaire |
C18H20F2N4O |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H20F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13H,1-2,7-11H2 |
Clé InChI |
SFCGNFIBDYIEJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Autres numéros CAS |
133982-66-8 |
Synonymes |
1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one FFPPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



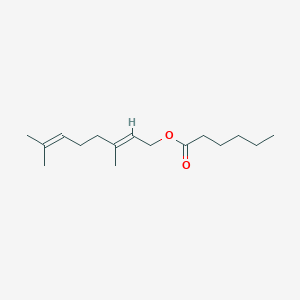



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
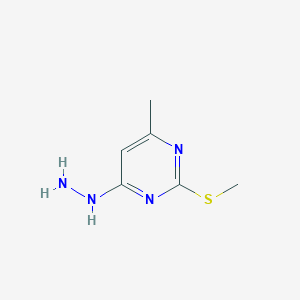
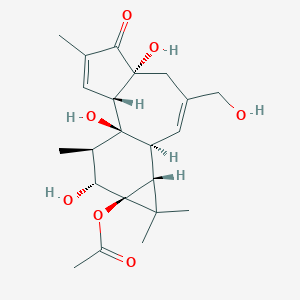


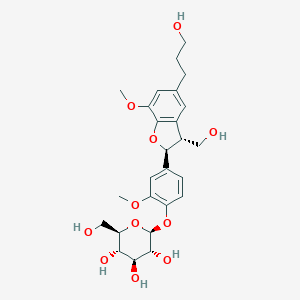

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
